molecular formula C15H23ClN2 B13972354 2-methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride

2-methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride

Cat. No.: B13972354
M. Wt: 266.81 g/mol
InChI Key: WTDSEBFJTBZHLR-SZKNIZGXSA-N
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Description

2-methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride typically involves the reaction of 2-methylpiperazine with (E)-4-phenyl-but-3-enyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride can be compared with other piperazine derivatives such as:

  • 1-(2-phenylethyl)piperazine
  • 1-(3-chlorophenyl)piperazine
  • 1-(4-methoxyphenyl)piperazine

These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications

Properties

Molecular Formula

C15H23ClN2

Molecular Weight

266.81 g/mol

IUPAC Name

2-methyl-1-[(E)-4-phenylbut-3-enyl]piperazine;hydrochloride

InChI

InChI=1S/C15H22N2.ClH/c1-14-13-16-10-12-17(14)11-6-5-9-15-7-3-2-4-8-15;/h2-5,7-9,14,16H,6,10-13H2,1H3;1H/b9-5+;

InChI Key

WTDSEBFJTBZHLR-SZKNIZGXSA-N

Isomeric SMILES

CC1CNCCN1CC/C=C/C2=CC=CC=C2.Cl

Canonical SMILES

CC1CNCCN1CCC=CC2=CC=CC=C2.Cl

Origin of Product

United States

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